1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
CAS No.: 55327-42-9
Cat. No.: VC4383912
Molecular Formula: C9H7ClN2OS
Molecular Weight: 226.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55327-42-9 |
|---|---|
| Molecular Formula | C9H7ClN2OS |
| Molecular Weight | 226.68 |
| IUPAC Name | 3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |
| Standard InChI Key | DZKPCKCNHUKXTN-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Properties
Key Structural Features
The compound’s structure includes:
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2-Chlorophenyl group: Electron-withdrawing chlorine substituent at the ortho position.
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Sulfanyl group: A sulfur atom bonded to the imidazole ring, contributing to lipophilicity and potential redox activity.
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Ketone group: Positioned at the 5-membered ring, enhancing stability and reactivity.
Synthesis and Preparation
Industrial Production Considerations
Large-scale synthesis may employ continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary.
While direct data on 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is limited, its structural analogs suggest potential as:
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Carbonic anhydrase inhibitors: Sulfanyl groups may enhance binding to enzyme active sites .
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Antimicrobial agents: Chlorophenyl groups could disrupt bacterial membranes.
Mechanism of Action (Hypothetical)
Proposed Interactions
Based on structural analogs:
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Enzyme Inhibition:
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Anticancer Activity:
Limitations in Current Knowledge
No peer-reviewed studies explicitly confirm these mechanisms. Further in vitro and in vivo testing is required to validate hypotheses.
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